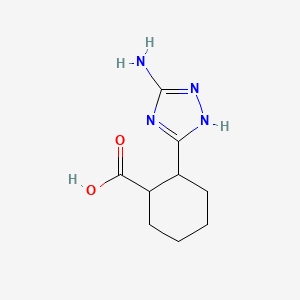

2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a triazole ring and a cyclohexane carboxylic acid group. This compound is a white crystalline solid with high solubility in water. It is commonly used as a precursor in the synthesis of various organic compounds, including pesticides and herbicides .

Mecanismo De Acción

Target of Action

It is known that 1,2,4-triazoles, a class of compounds to which our compound belongs, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and carbohydrate metabolism.

Mode of Action

Based on its structural similarity to other 1,2,4-triazoles, it can be inferred that it may interact with its targets (such as kinases, lysine-specific demethylase 1, and acidic mammalian chitinase) by binding to their active sites, thereby inhibiting their activity .

Biochemical Pathways

Given its potential targets, it can be hypothesized that this compound may influence pathways related to cell signaling, gene expression, and carbohydrate metabolism .

Result of Action

Based on its potential inhibitory effects on kinases, lysine-specific demethylase 1, and acidic mammalian chitinase, it can be inferred that this compound may alter cell signaling, gene expression, and carbohydrate metabolism .

Métodos De Preparación

The synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Industrial production methods often utilize microwave irradiation to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted triazole derivatives .

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid have been extensively studied. Key findings include:

- Antimicrobial Properties : Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. The incorporation of cyclohexane moieties may enhance these effects due to improved lipophilicity and cellular permeability .

- Anticancer Activity : Some studies have shown that triazole derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The specific configuration of this compound may contribute to its efficacy against various cancer types.

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of novel pharmaceuticals targeting various diseases. Its structure allows for modifications that can enhance pharmacokinetic properties such as solubility and bioavailability .

Agricultural Applications

Due to its biological activity, derivatives of this compound are being explored as potential agrochemicals. Their ability to act against plant pathogens could lead to the development of new fungicides or herbicides .

Case Studies

Several case studies highlight the practical applications of this compound:

Comparación Con Compuestos Similares

2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

1,2,4-Triazol-5-acetic acid: This compound also contains a triazole ring and is used in similar applications.

3-ethylcarboxyl-5-amino-1,2,4-triazole: Another triazole derivative with comparable properties and uses.

5-amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density and thermal stability, this compound is used in energetic materials.

The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a cyclohexane carboxylic acid group, providing distinct chemical and biological properties.

Actividad Biológica

2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid is a compound with significant biological activity, particularly in the field of medicinal chemistry. The presence of the 1,2,4-triazole moiety is known to impart various pharmacological properties, including anticancer and anti-inflammatory activities. This article reviews the biological activity of this compound through synthesis studies, case evaluations, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of triazole derivatives is often attributed to their ability to interact with various biomolecules. Specifically, compounds containing the 1,2,4-triazole ring can exhibit:

- Enzyme Inhibition : Triazoles may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : They can bind to specific receptors influencing signaling pathways.

- Cytotoxic Effects : Many triazole derivatives have shown cytotoxicity against cancer cell lines.

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties. A study synthesized various triazole derivatives and evaluated their efficacy against multiple cancer cell lines. The findings suggested that the compound demonstrated significant cytotoxicity and antiangiogenic activity .

Anti-inflammatory Effects

Triazole compounds have also been linked to anti-inflammatory effects. The mechanism behind this activity may involve the modulation of inflammatory mediators and cytokines. In vitro studies have shown that similar triazole derivatives can reduce inflammation markers in cell cultures .

Study 1: Anticancer Efficacy

In a comparative study involving several triazole derivatives, this compound was tested against breast cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation at lower concentrations compared to other derivatives .

Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study assessed the absorption and metabolism of the compound in animal models. It was found that after oral administration, the compound exhibited favorable bioavailability with a half-life suitable for therapeutic applications .

Table 1: Biological Activity Summary

| Activity Type | Efficacy Level | Reference |

|---|---|---|

| Anticancer | High | |

| Anti-inflammatory | Moderate | |

| Enzyme Inhibition | Significant |

Table 2: Pharmacokinetic Profile

Propiedades

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h5-6H,1-4H2,(H,14,15)(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNKMWVBNYZQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=NC(=NN2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.